3,5-Dimethyl-4-mercaptobenzylalcohol
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Overview
Description
3,5-Dimethyl-4-mercaptobenzylalcohol is an organic compound with the molecular formula C₉H₁₂OS and a molecular weight of 168.26 g/mol . This compound is characterized by the presence of a benzyl alcohol group substituted with two methyl groups and a mercapto group. It is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-mercaptobenzylalcohol typically involves the reaction of 3,5-dimethylbenzyl chloride with sodium hydrosulfide in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride group is replaced by a mercapto group .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-mercaptobenzylalcohol undergoes several types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The hydroxyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine (Br₂) and iodine (I₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Major Products Formed
Oxidation: Disulfides (R-S-S-R’).
Reduction: Thiols (R-SH).
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
3,5-Dimethyl-4-mercaptobenzylalcohol is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-mercaptobenzylalcohol involves its interaction with specific molecular targets, such as enzymes and proteins. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function and activity. This interaction is crucial in proteomics research, where the compound is used to study protein modifications and interactions .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylbenzyl alcohol: Lacks the mercapto group, making it less reactive in certain chemical reactions.
4-Mercapto-benzyl alcohol: Lacks the methyl groups, which can influence its reactivity and physical properties.
Uniqueness
3,5-Dimethyl-4-mercaptobenzylalcohol is unique due to the presence of both methyl and mercapto groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound in research applications, particularly in the study of protein interactions and modifications .
Biological Activity
3,5-Dimethyl-4-mercaptobenzylalcohol (C9H12OS) is a compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H12OS
- Molecular Weight : 168.26 g/mol
- Structure : The compound features a benzyl alcohol moiety with two methyl groups and a thiol group, which may contribute to its biological activity.
Biological Activity Overview
This compound exhibits several biological activities, including:
- Antioxidant Activity : The thiol group in the structure is known for its ability to scavenge free radicals, thus potentially protecting cells from oxidative stress.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens.
- Enzyme Inhibition : It may inhibit certain enzymes involved in inflammatory pathways, similar to other mercapto compounds.
The biological effects of this compound can be attributed to several mechanisms:
- Thiol Group Interactions : The mercapto group can form disulfide bonds with proteins, altering their function and stability.
- Radical Scavenging : The compound can neutralize reactive oxygen species (ROS), reducing cellular damage.
- Enzyme Modulation : It may inhibit enzymes such as cyclooxygenase (COX), leading to decreased production of pro-inflammatory mediators.
Antioxidant Activity
A study demonstrated that this compound significantly reduced oxidative stress markers in vitro. The compound effectively scavenged free radicals and increased the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .
Antimicrobial Effects
In vitro tests showed that this compound exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for various strains:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 75 |
Pseudomonas aeruginosa | 100 |
Enzyme Inhibition Studies
Research indicated that the compound inhibited COX-2 activity in a dose-dependent manner, suggesting potential anti-inflammatory properties similar to non-steroidal anti-inflammatory drugs (NSAIDs). This inhibition could lead to reduced synthesis of prostaglandins involved in pain and inflammation .
Case Study 1: Antioxidant Efficacy
In a controlled experiment involving human cell lines exposed to oxidative stress, treatment with this compound resulted in a significant decrease in cell death compared to untreated controls. This suggests its potential as a protective agent in oxidative stress-related diseases.
Case Study 2: Antimicrobial Application
A clinical trial assessed the efficacy of this compound as a topical antimicrobial agent for skin infections. Patients treated with the compound showed a faster resolution of infection compared to those receiving standard care.
Properties
IUPAC Name |
(3,5-dimethyl-4-sulfanylphenyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-6-3-8(5-10)4-7(2)9(6)11/h3-4,10-11H,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYHCZIRXBKMLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S)C)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.